Methyl 4-(hydroxy(phenyl)methyl)benzoate
Overview
Description
Methyl 4-(hydroxy(phenyl)methyl)benzoate is an organic compound with the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol . It is a derivative of benzoic acid and is characterized by the presence of a hydroxy group and a phenylmethyl group attached to the benzene ring. This compound is commonly used in various chemical and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Methyl 4-(hydroxy(phenyl)methyl)benzoate, also known as Methyl paraben or NIPAGIN , primarily targets microorganisms . It is commonly used as an antimicrobial preservative in foods, drugs, and cosmetics . It has a phenol hydroxyl structure, which gives it stronger antibacterial properties compared to benzoic acid and sorbic acid .
Mode of Action
The compound works by disrupting the cell membranes of microorganisms , causing the proteins within the cell to denature . It can also inhibit the activity of the respiratory enzyme system and electron transfer enzyme system of microbial cells .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of microbial cells, leading to their death .
Result of Action
The primary result of the action of this compound is the inhibition of microbial growth , thereby preventing spoilage and extending the shelf life of products . In the presence of sunlight, it has been found to have cytotoxic effects on keratinocytes, mediating DNA damage and modulating esterase metabolism, which results in skin damage and favors cancer progression .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its antimicrobial activity is related to the pH of the solution, with its activity decreasing as the pH increases . It can also be bound by certain high molecular compounds such as methyl cellulose and gelatin protein, which can cause it to lose its preservative activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(hydroxy(phenyl)methyl)benzoate can be synthesized through several synthetic routes. One common method involves the esterification of 4-(hydroxy(phenyl)methyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to achieve high yields and purity. The reaction conditions are carefully controlled to optimize the reaction rate and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(hydroxy(phenyl)methyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 4-(oxo(phenyl)methyl)benzoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, 4-(hydroxy(phenyl)methyl)benzyl alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 4-(oxo(phenyl)methyl)benzoate
Reduction: 4-(hydroxy(phenyl)methyl)benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(hydroxy(phenyl)methyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Methyl 4-(hydroxy(phenyl)methyl)benzoate can be compared with other similar compounds such as:
Methyl 4-hydroxybenzoate:
Phenyl 4-hydroxybenzoate: Used in the synthesis of various organic compounds and as an intermediate in chemical reactions.
Benzyl 4-hydroxybenzoate: Utilized in the production of fragrances and as a plasticizer in polymer manufacturing.
This compound is unique due to the presence of both a hydroxy group and a phenylmethyl group, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
methyl 4-[hydroxy(phenyl)methyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-15(17)13-9-7-12(8-10-13)14(16)11-5-3-2-4-6-11/h2-10,14,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBIZPXNJOMSFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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